molecular formula C9H12N2O B2723423 2-(3-methylphenyl)acetohydrazide CAS No. 57676-53-6

2-(3-methylphenyl)acetohydrazide

Cat. No.: B2723423
CAS No.: 57676-53-6
M. Wt: 164.208
InChI Key: XAMFYTPAVYBBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)acetohydrazide is a versatile chemical compound with the molecular formula C9H12N2O. It is used in various scientific studies and offers immense potential for breakthrough research. This compound is characterized by the presence of a hydrazine group attached to an acetyl group, which is further connected to a 3-methylphenyl ring.

Mechanism of Action

Target of Action

The primary target of 2-(3-Methylphenyl)acetylhydrazine is the enzyme aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the conversion of glucose to sorbitol . This enzyme is essential for detoxifying certain harmful aldehydes .

Mode of Action

2-(3-Methylphenyl)acetylhydrazine interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol within the polyol pathway

Biochemical Pathways

The primary biochemical pathway affected by 2-(3-Methylphenyl)acetylhydrazine is the polyol pathway . By inhibiting aldose reductase, 2-(3-Methylphenyl)acetylhydrazine disrupts the normal function of this pathway, preventing the formation of sorbitol from glucose . This can have downstream effects on other metabolic processes, potentially leading to a decrease in the production of harmful aldehydes .

Pharmacokinetics

Similar compounds, such as isoniazid and its metabolite acetylisoniazid, have been studied in detail . These studies suggest that the pharmacokinetic properties of 2-(3-Methylphenyl)acetylhydrazine may be influenced by factors such as the rate of acetylation

Result of Action

The molecular and cellular effects of 2-(3-Methylphenyl)acetylhydrazine’s action are primarily related to its inhibition of aldose reductase . By preventing the conversion of glucose to sorbitol, 2-(3-Methylphenyl)acetylhydrazine can potentially reduce the production of harmful aldehydes . This could have various effects at the cellular level, depending on the specific context and environment.

Preparation Methods

The synthesis of 2-(3-methylphenyl)acetohydrazide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the Wolff-Kishner reduction, where the compound reacts with hydrazine in the presence of a base and heat to form the corresponding alkane . Common reagents used in these reactions include hydrazine hydrate, acetic acid, and potassium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-methylphenyl)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Additionally, it is used in the industry for the production of specialty chemicals and materials .

Comparison with Similar Compounds

2-(3-methylphenyl)acetohydrazide can be compared with other similar compounds, such as 2-acetyl-1-phenylhydrazine and 2-(4-methylphenyl)acetylhydrazine. These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring . The unique feature of this compound is the presence of a methyl group at the 3-position, which can influence its reactivity and interaction with biological targets. Other similar compounds include hydrazones and quinazolines, which also contain hydrazine groups and exhibit diverse chemical and biological properties .

Properties

IUPAC Name

2-(3-methylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMFYTPAVYBBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.